cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester
Description
cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester (CAS: 1638757-71-7) is a spirocyclic compound featuring a unique bicyclic structure with a nitrogen atom at the 2-position (aza group), a fluorine substituent at the 8-position, and an amino group at the 7-position in the cis configuration. The tert-butyl ester moiety enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis . Its molecular weight is 258.332 g/mol, as reported in product listings .
Spirocyclic compounds are prized in drug discovery for their conformational rigidity, which improves binding selectivity and metabolic stability. The fluorine atom in this compound likely enhances lipophilicity and resistance to oxidative metabolism, while the amino group provides a handle for further functionalization .
Properties
Molecular Formula |
C13H23FN2O2 |
|---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl 7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-5-4-13(8-16)6-9(14)10(15)7-13/h9-10H,4-8,15H2,1-3H3 |
InChI Key |
RMLUGCZJYTXPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of trans-8-Amino-7-fluoro-2-aza-spiro[44]nonane-2-carboxylic acid tert-butyl ester typically involves multi-step organic reactionsThe tert-butyl ester group is usually introduced in the final steps to protect the carboxylic acid functionality during the synthesis . Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom and amino group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The spirocyclic structure provides stability and enhances the compound’s ability to interact with its targets .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Spiro Ring System: The target compound has a spiro[4.4] system, smaller than the spiro[4.5] (tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) and larger than spiro[3.5] (7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid).
Substituents: The fluoro and amino groups in the target compound are absent in the compared analogs. Fluorine’s electronegativity and small atomic radius improve bioavailability and metabolic stability compared to non-fluorinated spirocycles . The oxo group in tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate introduces a polar moiety, which may alter solubility and hydrogen-bonding interactions .
Functional Handles :
- The tert-butyl ester in all three compounds serves as a protective group for carboxylic acids, enabling selective deprotection during synthesis.
Biological Activity
Cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester (CAS: 1638757-71-7) is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C13H23FN2O2
- Molecular Weight : 258.34 g/mol
- IUPAC Name : cis-tert-butyl (7S,8R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate
- Purity : 97% .
Biological Activity Overview
Recent studies have highlighted the biological potential of fluoro-substituted spiro compounds, including cis-7-amino derivatives. The compound is primarily evaluated for its antiviral , anticancer , and neuroprotective properties.
Antiviral Activity
Research has shown that fluoro-substituted spiro compounds exhibit significant antiviral activity against various viruses. For instance, compounds similar to cis-7-amino derivatives have been tested against human cytomegalovirus (HCMV), demonstrating an IC50 value around 10 μM, indicating effective inhibition of viral replication without substantial cytotoxicity to host cells .
Anticancer Activity
The anticancer properties of cis-7-amino derivatives have been explored in vitro against glioblastoma and triple-negative breast cancer cell lines. Similar compounds have shown cytotoxicity with IC50 values ranging from 36 to 80 μM, suggesting potential as therapeutic agents in oncology .
The mechanism by which cis-7-amino derivatives exert their biological effects is believed to involve:
- Inhibition of Viral Enzymes : The presence of fluorine may enhance the binding affinity to viral enzymes, disrupting their function.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in malignant cells, leading to programmed cell death.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antiviral Efficacy :
- Study on Anticancer Properties :
Applications in Pharmaceutical Development
Cis-7-amino derivatives are being explored as intermediates in developing new pharmaceuticals targeting neurological disorders and cancers due to their unique structural features and biological activities . Their role in synthesizing enzyme inhibitors and receptor ligands further emphasizes their importance in drug discovery processes.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- Use personal protective equipment (PPE), including gloves and safety goggles, to prevent skin/eye contact. Immediate flushing with water for 15+ minutes is required upon exposure .
- For spills, contain using dry methods (e.g., vacuum or sweeping) and dispose via licensed hazardous waste services. Avoid environmental release .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer:
- Employ NMR spectroscopy (¹H/¹³C) to verify the spirocyclic scaffold, tert-butyl group (δ ~1.2 ppm for C(CH₃)₃), and fluorine/amino substituents.
- High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., m/z matching C₁₃H₂₂FN₂O₂).
- X-ray crystallography resolves stereochemistry if single crystals are obtainable .
Q. What storage conditions are optimal for maintaining compound stability?
- Methodological Answer:
- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester. Monitor for discoloration or precipitate formation as degradation indicators .
Advanced Research Questions
Q. How does the tert-butyl ester group influence reactivity in downstream synthetic modifications?
- Methodological Answer:
- The tert-butyl group acts as a protecting group for carboxylic acids, stable under basic/neutral conditions but cleavable via trifluoroacetic acid (TFA).
- Example: Deprotection under mild acidic conditions (e.g., 20% TFA in DCM, 2 hr) preserves the spirocyclic core while exposing the carboxylic acid for further coupling .
Q. What analytical techniques effectively detect impurities in this compound?
- Methodological Answer:
| Technique | Application | Parameters |
|---|---|---|
| HPLC | Purity assessment | C18 column, 0.1% TFA in H₂O/MeCN gradient, UV detection at 254 nm |
| LC-MS | Impurity ID | ESI+ mode, fragmentation patterns for by-products (e.g., de-aminated analogs) |
Q. What experimental designs assess stability under varying pH and temperature conditions?
- Methodological Answer:
- Accelerated Stability Studies :
- Prepare buffered solutions (pH 1–13) and incubate at 25°C/40°C.
- Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC for degradation products (e.g., free carboxylic acid from ester hydrolysis).
- Thermogravimetric Analysis (TGA) evaluates thermal stability (e.g., decomposition onset >150°C suggests suitability for high-temperature reactions) .
Q. How should researchers address the lack of ecotoxicological data for environmental risk assessments?
- Methodological Answer:
- Apply the Precautionary Principle : Treat as hazardous due to structural alerts (e.g., fluoro-/amino groups).
- Conduct QSAR modeling to predict biodegradation (e.g., EPI Suite™) and bioaccumulation potential.
- Partner with certified labs for acute toxicity assays (e.g., Daphnia magna 48-hr LC₅₀) to fill data gaps .
Q. What mechanistic insights explain the compound’s decomposition under oxidative conditions?
- Methodological Answer:
- LC-MS/MS Analysis of stressed samples (e.g., H₂O₂ exposure) identifies oxidation products (e.g., hydroxylated spirocyclic intermediates or nitroso derivatives).
- DFT Calculations model radical formation pathways, highlighting susceptibility at the spirocyclic bridgehead or fluorine substituent .
Key Considerations for Data Contradictions
- Discrepancies in Toxicity Data : If conflicting reports arise (e.g., acute vs. chronic toxicity), prioritize in vitro assays (e.g., Ames test for mutagenicity) over computational predictions .
- Stereochemical Uncertainties : Use vibrational circular dichroism (VCD) to resolve ambiguities in spirocyclic stereochemistry when crystallography is unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
